4-Trifluoromethyl-2,2'-bi[1H-imidazole]
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H5F3N4 |
|---|---|
Molecular Weight |
202.14 g/mol |
IUPAC Name |
2-(1H-imidazol-2-yl)-5-(trifluoromethyl)-1H-imidazole |
InChI |
InChI=1S/C7H5F3N4/c8-7(9,10)4-3-13-6(14-4)5-11-1-2-12-5/h1-3H,(H,11,12)(H,13,14) |
InChI Key |
HVGLKTZWFPHXEL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(N1)C2=NC=C(N2)C(F)(F)F |
Origin of Product |
United States |
Synthetic Methodologies for 4 Trifluoromethyl 2,2 Bi 1h Imidazole and Analogous Structures
Foundational Synthetic Routes to Imidazole (B134444) and Bi-imidazole Cores
The initial step in conceptualizing the synthesis of 4-Trifluoromethyl-2,2'-bi[1H-imidazole] involves understanding the fundamental methods for creating its constituent parts.
The imidazole ring itself, a cornerstone of many bioactive molecules, can be synthesized through several classic methods. The Debus-Radziszewski synthesis, first reported in 1858, is a prominent example, involving the condensation of a dicarbonyl compound (like glyoxal), an aldehyde, and ammonia (B1221849). researchgate.net This method remains relevant for producing C-substituted imidazoles. Other notable approaches include the Wallach synthesis, which utilizes phosphorus pentachloride on N,N'-disubstituted oxamides, and methods starting from α-halo ketones or the dehydrogenation of imidazolines. researchgate.net
For the unsubstituted 2,2'-bi[1H-imidazole] core, a widely recognized method involves the reaction of glyoxal (B1671930) with an ammonium (B1175870) salt. google.com A notable synthesis proposed by Fieselmann in 1978 treats an aqueous glyoxal solution with anhydrous ammonia gas, yielding 2,2'-bi[1H-imidazole] as a precipitate. google.com An alternative, safer process avoids toxic ammonia gas by using an ammonium salt, such as ammonium acetate (B1210297), in an aqueous slurry with glyoxal, which can produce the desired product in higher yields. google.com
Table 1: Foundational Synthetic Routes
| Synthesis Name | Reactants | Product Core | Reference(s) |
| Debus-Radziszewski | Dicarbonyl, Aldehyde, Ammonia | Imidazole | researchgate.net |
| Wallach Synthesis | N,N'-Disubstituted Oxamides, PCl₅ | Imidazole | researchgate.net |
| Fieselmann Method | Glyoxal, Ammonia Gas | 2,2'-Bi-imidazole | google.com |
| Ammonium Salt Method | Glyoxal, Ammonium Salt | 2,2'-Bi-imidazole | google.com |
Strategies for Constructing 2,2'-Bi-imidazole Frameworks
Building the crucial C-C bond that links the two imidazole rings can be achieved through two primary strategies: direct coupling of pre-formed imidazole units or convergent pathways that build the bi-imidazole scaffold from simpler precursors.
Direct Coupling Approaches for Bi-imidazole Synthesis
Direct coupling methods involve the formation of the C2-C2' bond between two pre-existing imidazole rings. These reactions often rely on transition-metal catalysis. Palladium- and copper-mediated coupling reactions are effective for this purpose. semanticscholar.org For instance, symmetrical and unsymmetrical bi-imidazole derivatives can be obtained through a Pd-catalyzed coupling reaction between a 2-iodo-benzo[d]imidazole and a corresponding (benzo)imidazole anion. semanticscholar.orgresearchgate.net
Dehydrogenative coupling represents another advanced approach. This strategy creates the C-C bond through the removal of two hydrogen atoms. A "pre-join" strategy has been developed where two imidazole (or pyrazole) rings are tethered together, facilitating an intramolecular dehydrogenative coupling with a catalyst like Pd(OAc)₂, followed by the removal of the tether to yield the bi-imidazole derivative. acs.org Cobalt complexes have also been shown to catalyze the dehydrogenative coupling of aromatic diamines and primary alcohols to form 2-substituted benzimidazoles, a mechanistically related transformation. rsc.org
Convergent Synthetic Pathways to the Bi-imidazole Scaffold
Convergent syntheses build the bi-imidazole framework by reacting smaller, non-imidazole precursors. The aforementioned reaction of glyoxal with ammonia or ammonium salts is a classic example of a convergent pathway to the parent 2,2'-bi-imidazole. google.com
More complex, substituted bi-imidazoles can also be formed convergently. One multicomponent reaction involves reacting a dibenzaldehyde (derived from terephthalaldehyde (B141574) and a cycloalkanone), benzil, and ammonium acetate under environmentally friendly, solvent-free conditions to produce highly substituted bis-imidazole structures. researchgate.net
Introduction of the Trifluoromethyl Moiety into Imidazole and Bi-imidazole Systems
The incorporation of a trifluoromethyl (CF₃) group is a critical step in forming the target molecule. This can be accomplished either by adding the group to a pre-formed ring system or by using a building block that already contains the CF₃ moiety. rsc.org The introduction of a CF₃ group is known to enhance properties like lipophilicity and metabolic stability in drug molecules. rsc.org
Regioselective Trifluoromethylation Techniques
Direct C-H trifluoromethylation allows for the introduction of a CF₃ group onto an existing imidazole or bi-imidazole ring. A key challenge is controlling the position of the substitution (regioselectivity). Research has shown that catalytic oxidative trifluoromethylation can be achieved at room temperature by functionalizing the C(sp²)-H bond. nih.govacs.org This has been successfully demonstrated on imidazopyridines using Langlois' reagent (sodium trifluoromethanesulfinate) and an oxidant, providing a library of regioselectively trifluoromethylated products. nih.govacs.orgresearchgate.net This radical reaction pathway shows broad substrate scope and can yield trifluoromethylated products in excellent yields. researchgate.net
Utilization of Trifluoromethyl-Containing Building Blocks
An alternative and powerful strategy is to construct the imidazole ring using precursors that already contain the trifluoromethyl group. rsc.org This approach avoids the potential for low regioselectivity in direct trifluoromethylation.
A variety of CF₃-containing building blocks are available. Trifluoroacetimidoyl derivatives, for example, are versatile synthons for creating CF₃-substituted heterocycles like imidazoles. rsc.org One specific method involves a silver-catalyzed [3+2] cycloaddition of azomethine ylides with trifluoroacetimidoyl chlorides to generate 5-(trifluoromethyl)imidazoles. rsc.org Another approach uses mesoionic 4-trifluoroacetyl-1,3-oxazolium-5-olates, which react with ammonia to yield 4-trifluoromethyl-dihydroimidazoles that can be dehydrated to the final 4-trifluoromethylimidazole. nih.gov
The van Leusen reaction is another prominent method, utilizing tosylmethyl isocyanide (TosMIC). This reaction can be adapted for trifluoromethylated imidazoles by reacting TosMIC with an N-aryltrifluoroacetimidoyl chloride, which provides a general approach to 5-trifluoromethylimidazoles under mild conditions. thieme-connect.commdpi.com
Table 2: Trifluoromethylation Strategies and Building Blocks
| Strategy | Method/Reagent | Precursor/Building Block | Resultant Structure | Reference(s) |
| Direct C-H Trifluoromethylation | Oxidative Trifluoromethylation | Imidazoheterocycle | C-CF₃ Imidazole | nih.govacs.org |
| Langlois' Reagent + Oxidant | Imidazothiazole | C-CF₃ Imidazole | researchgate.net | |
| Building Block Synthesis | [3+2] Cycloaddition | Trifluoroacetimidoyl Chloride | 5-CF₃ Imidazole | rsc.org |
| Building Block Synthesis | Ring Transformation | 4-Trifluoroacetyl-1,3-oxazolium-5-olate | 4-CF₃ Imidazole | nih.gov |
| Building Block Synthesis | Van Leusen Reaction | N-Aryltrifluoroacetimidoyl Chloride | 5-CF₃ Imidazole | thieme-connect.commdpi.com |
| Building Block Synthesis | Cyclocondensation | Ethyl 4,4,4-trifluoro-3-oxobutanoate | CF₃-Pyridine (Analogous) | nih.gov |
Catalytic Approaches in the Synthesis of Trifluoromethylated Imidazoles and Bi-imidazoles
Catalysis offers a powerful toolkit for the synthesis of complex heterocyclic molecules, enabling reactions with high efficiency, selectivity, and functional group tolerance. Both metal-based and metal-free catalytic systems have been explored for the synthesis of trifluoromethylated imidazoles and the construction of bi-imidazole linkages.
Metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and provide a logical approach to the construction of the C-C bond linking the two imidazole rings in 4-trifluoromethyl-2,2'-bi[1H-imidazole]. Palladium- and copper-based catalysts are particularly prominent in this area.
A plausible and widely applicable strategy for the synthesis of bi-heteroaryls, including bi-imidazoles, is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction typically involves the coupling of a heteroaryl halide with a heteroaryl boronic acid or its ester derivative. In the context of synthesizing the target molecule, this would likely involve the coupling of a 2-halo-4-trifluoromethyl-1H-imidazole with an imidazole-2-boronic acid derivative, or a homocoupling of a 2-halo-4-trifluoromethyl-1H-imidazole. While a specific example for the 4-trifluoromethyl derivative is not extensively documented, the Suzuki-Miyaura coupling of unprotected haloimidazoles has been shown to be an efficient protocol for creating a wide array of functionalized imidazole derivatives in good to excellent yields.
Another prominent metal-catalyzed method is the Ullmann coupling, which typically involves the copper-catalyzed reaction of two heteroaryl halides. This approach could be envisioned for the homocoupling of a 2-halo-4-trifluoromethyl-1H-imidazole to form the desired bi-imidazole. Modern advancements in Ullmann-type reactions have expanded their scope and improved their efficiency, making them a viable option for the synthesis of complex bi-heteroaryls.
The following table summarizes representative metal-catalyzed C-C bond-forming reactions that could be adapted for the synthesis of 4-trifluoromethyl-2,2'-bi[1H-imidazole].
| Reaction Type | Catalyst/Reagents | Proposed Substrates | Key Features |
| Suzuki-Miyaura Coupling | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃) | 2-Bromo-4-trifluoromethyl-1H-imidazole and Imidazole-2-boronic acid | High functional group tolerance; mild reaction conditions. |
| Ullmann Homocoupling | Cu catalyst (e.g., CuI), Ligand (e.g., phenanthroline) | 2-Iodo-4-trifluoromethyl-1H-imidazole | Suitable for symmetrical bi-heteroaryl synthesis. |
| Stille Coupling | Pd catalyst | 2-Stannyl-4-trifluoromethyl-1H-imidazole and 2-Halo-imidazole | Milder conditions compared to Ullmann, but involves organotin reagents. |
Metal-catalyzed C-N bond formation, while less direct for forming the C-C bi-imidazole linkage, is crucial for the synthesis of the imidazole rings themselves from acyclic precursors. For instance, copper-catalyzed reactions of amidines with various partners can lead to the formation of the imidazole core.
In recent years, there has been a significant push towards the development of organocatalytic and metal-free synthetic methods to avoid the potential toxicity and cost associated with transition metals. While specific applications to the synthesis of 4-trifluoromethyl-2,2'-bi[1H-imidazole] are not yet prevalent in the literature, general principles of organocatalysis and metal-free C-H activation offer promising future directions.
Organocatalytic approaches often rely on the activation of substrates through the formation of reactive intermediates using small organic molecules as catalysts. For the synthesis of bi-heteroaryls, strategies involving C-H activation are particularly attractive. For example, the use of organic bases in combination with specific activators could potentially facilitate the direct coupling of a C-H bond of one imidazole ring with a functionalized partner.
Metal-free synthesis of imidazoles has been reported through various pathways, such as the reaction of vinyl azides with amidines under catalyst-free conditions to yield 2,4-disubstituted imidazoles. While this method constructs the imidazole ring itself, its adaptation for the direct formation of a bi-imidazole linkage would require further innovation.
The following table outlines some conceptual organocatalytic and metal-free approaches that could be explored for the synthesis of the target compound.
| Reaction Type | Catalyst/Reagents | Proposed Transformation | Potential Advantages |
| Direct C-H Arylation | Organic Base (e.g., KOtBu), Additive (e.g., phenanthroline) | Coupling of 4-trifluoromethyl-1H-imidazole with a 2-haloimidazole | Avoids pre-functionalization of one coupling partner. |
| Photoredox Catalysis | Organic Dye (e.g., Eosin Y), Light | Radical-mediated coupling of imidazole derivatives | Mild reaction conditions; alternative reaction pathways. |
Novel Synthetic Methodologies and Chemical Transformations Towards 4-Trifluoromethyl-2,2'-bi[1H-imidazole]
The development of novel synthetic methodologies is crucial for accessing complex molecules like 4-trifluoromethyl-2,2'-bi[1H-imidazole] with improved efficiency and sustainability. One area of active research is the direct C-H trifluoromethylation of heterocycles. While challenging, the successful direct trifluoromethylation of a pre-formed 2,2'-bi[1H-imidazole] scaffold would offer a highly atom-economical route to the target molecule. Such transformations often employ electrophilic trifluoromethylating reagents, sometimes in conjunction with a catalyst.
Furthermore, flow chemistry and microwave-assisted synthesis are increasingly being utilized to accelerate reaction rates, improve yields, and enhance safety in the synthesis of heterocyclic compounds. The application of these technologies to the metal-catalyzed cross-coupling reactions discussed earlier could lead to more efficient and scalable syntheses of 4-trifluoromethyl-2,2'-bi[1H-imidazole].
A key challenge in many of the proposed routes is the synthesis of the necessary precursors, particularly 2-halo-4-trifluoromethyl-1H-imidazole. The development of robust and high-yielding methods for the synthesis of such intermediates is a critical step towards the successful synthesis of the final target molecule. Electrophilic halogenation of 4-trifluoromethyl-1H-imidazole would be a logical approach to these precursors.
Coordination Chemistry and Ligand Design Principles of 4 Trifluoromethyl 2,2 Bi 1h Imidazole
Ligand Properties of 4-Trifluoromethyl-2,2'-bi[1H-imidazole]
The properties of 4-Trifluoromethyl-2,2'-bi[1H-imidazole] as a ligand are largely dictated by the interplay between the bidentate nature of the biimidazole core and the strong electron-withdrawing effect of the trifluoromethyl substituent.
Similar to the parent 2,2'-biimidazole (B1206591), 4-Trifluoromethyl-2,2'-bi[1H-imidazole] is a versatile ligand capable of adopting several coordination modes. Its primary function is as a bidentate chelating agent, forming a stable five-membered ring with a metal ion through the nitrogen atoms of the two imidazole (B134444) rings. This chelation is a common feature in the formation of mononuclear complexes. nih.govresearchgate.net
Beyond simple chelation, this ligand can also act as a bridging ligand to form polynuclear complexes. This can occur in a syn-bridging fashion, where the two imidazole rings coordinate to different metal centers. The deprotonation of the imidazole N-H groups can lead to the formation of anionic ligands, which can also bridge metal ions, further expanding the structural diversity of the resulting complexes. nih.gov
The coordination preference of 4-Trifluoromethyl-2,2'-bi[1H-imidazole] is influenced by factors such as the nature of the metal ion, the solvent system, and the presence of counter-ions. The bite angle of the chelated ligand is a critical parameter that can affect the geometry and stability of the resulting metal complex.
The trifluoromethyl (-CF3) group is a potent electron-withdrawing group due to the high electronegativity of fluorine atoms. Its presence at the 4-position of the biimidazole ring has a profound electronic influence on the ligand's behavior. This electron-withdrawing effect decreases the electron density on the imidazole rings, which in turn affects the basicity of the coordinating nitrogen atoms.
This reduction in basicity generally leads to weaker sigma-donating properties of the ligand compared to the unsubstituted 2,2'-biimidazole. Consequently, the metal-ligand bonds in complexes of 4-Trifluoromethyl-2,2'-bi[1H-imidazole] may be weaker than those in analogous complexes with the parent ligand. This can influence the stability and reactivity of the complexes. The electronic effects of the trifluoromethyl group can also impact the redox properties of the resulting metal complexes.
Synthesis and Characterization of Metal Complexes Involving 4-Trifluoromethyl-2,2'-bi[1H-imidazole]
The synthesis of metal complexes with 4-Trifluoromethyl-2,2'-bi[1H-imidazole] generally follows established procedures for the coordination of N-heterocyclic ligands. The characterization of these complexes relies on a combination of spectroscopic and analytical techniques.
A wide array of transition metal complexes with 2,2'-biimidazole and its derivatives have been synthesized and studied, providing a blueprint for the complexation of 4-Trifluoromethyl-2,2'-bi[1H-imidazole]. researchgate.netnih.govnih.govepa.govnih.gov
Synthesis : The synthesis of transition metal complexes typically involves the reaction of a metal salt (e.g., chloride, nitrate (B79036), perchlorate) with a stoichiometric amount of the ligand in a suitable solvent, such as methanol, ethanol, or acetonitrile. The reaction conditions, including temperature and reaction time, can be adjusted to optimize the yield and purity of the desired complex. For instance, heteroleptic iron(II) complexes of 2,2'-biimidazole have been prepared by reacting Fe(II) perchlorate (B79767) with the corresponding ligands. nih.gov Similarly, ruthenium(III) complexes have been synthesized using ruthenium chloride as a precursor. nih.govnih.gov
Characterization : The resulting complexes are typically characterized by a suite of analytical techniques:
Spectroscopic Methods : Infrared (IR) spectroscopy is used to identify the coordination of the ligand to the metal ion by observing shifts in the vibrational frequencies of the imidazole rings. UV-Visible spectroscopy provides information about the electronic transitions within the complex, which can be indicative of the coordination geometry. Nuclear Magnetic Resonance (NMR) spectroscopy can be employed for diamagnetic complexes to elucidate their structure in solution.
Magnetic Measurements : For paramagnetic complexes, magnetic susceptibility measurements are crucial for determining the spin state of the metal ion. This is particularly relevant for iron(II) complexes, which can exhibit spin-crossover behavior. nih.gov
Below is an interactive data table summarizing representative transition metal complexes with 2,2'-biimidazole, which serves as a model for complexes with its trifluoromethyl derivative.
| Metal Ion | Example Complex Formula | Coordination Geometry | Key Findings |
| Iron(II) | Fe(TPMA)(BIM)2 | Distorted Octahedral | Exhibits gradual spin-crossover. nih.gov |
| Ruthenium(III) | cis-[RuCl2(H2biim)2]Cl | Distorted Octahedral | The metal ion is bonded to two chloride ions and four nitrogen atoms from two H2biim molecules. nih.govnih.gov |
| Chromium(III) | [Cr(H2biim)3]3+ | Pseudo-Octahedral | The homoleptic complex is poorly soluble in most solvents. nih.gov |
| Copper(II) | Cu(H2biim)2(H2O)2 | --- | The inorganic anions influence the supramolecular structure. epa.gov |
The coordination chemistry of 4-Trifluoromethyl-2,2'-bi[1H-imidazole] with lanthanide and actinide ions is a less explored area. However, based on the known coordination preferences of these f-block elements with other N-donor ligands, some predictions can be made.
Lanthanide Complexes : Lanthanide ions are hard Lewis acids and typically prefer to coordinate with hard donor atoms like oxygen. However, complexes with nitrogen-donor ligands, including imidazole derivatives, have been successfully synthesized. mdpi.comresearchgate.netjocpr.com The synthesis of lanthanide complexes with 4-Trifluoromethyl-2,2'-bi[1H-imidazole] would likely involve the reaction of a lanthanide salt (e.g., nitrate or chloride) with the ligand in a suitable solvent. The resulting complexes may exhibit high coordination numbers (typically 8 or 9) and could incorporate solvent molecules or counter-ions in their coordination sphere. The luminescence properties of lanthanide complexes are of particular interest, and the introduction of the trifluoromethyl group could influence the ligand-to-metal energy transfer processes.
Actinide Complexes : The coordination chemistry of actinides with 2,2'-biimidazole is also not extensively documented. The synthesis of such complexes would likely follow similar methodologies to those used for transition metals and lanthanides. The larger ionic radii of actinide ions would favor high coordination numbers. The strong electron-withdrawing nature of the trifluoromethyl group could impact the stability and electronic properties of the resulting actinide complexes.
The formation of organometallic derivatives of 4-Trifluoromethyl-2,2'-bi[1H-imidazole] involves the formation of a direct metal-carbon bond in addition to the coordination through the nitrogen atoms. While specific examples with this particular ligand are not readily found in the literature, the general reactivity of related N-heterocyclic ligands suggests potential synthetic routes.
For instance, cyclometalation reactions, where a C-H bond of the ligand is activated to form a metal-carbon bond, are a common route to organometallic complexes. With 4-Trifluoromethyl-2,2'-bi[1H-imidazole], the C-H bonds on the imidazole rings could potentially be targets for such reactions. The synthesis of these derivatives would likely involve organometallic precursors, and the resulting compounds would be of interest for their potential applications in catalysis and materials science. The characterization of such organometallic derivatives would heavily rely on NMR spectroscopy to confirm the formation of the metal-carbon bond, in addition to X-ray crystallography.
Advanced Characterization Techniques for 4-Trifluoromethyl-2,2'-bi[1H-imidazole] Metal Complexes
The characterization of metal complexes of 4-Trifluoromethyl-2,2'-bi[1H-imidazole] relies on a suite of spectroscopic methods. Each technique provides a unique window into the molecule's properties, from the immediate coordination environment of the metal ion to the electronic transitions that govern its color and photochemical behavior.
NMR spectroscopy is a cornerstone technique for characterizing diamagnetic metal complexes in solution, offering detailed insights into the ligand's structure and its changes upon coordination.
¹H NMR Spectroscopy: The proton NMR spectrum of the free 4-Trifluoromethyl-2,2'-bi[1H-imidazole] ligand features distinct signals for the imidazole ring protons. Upon coordination to a metal center, significant changes in the chemical shifts of these protons are expected. The coordination induces a downfield shift in the signals of protons adjacent to the nitrogen donor atoms due to the deshielding effect of the metal ion. The magnitude of this "coordination shift" can provide information about the strength of the metal-ligand bond. For complexes of the parent ligand, 2,2'-biimidazole, these shifts are well-documented and serve as a basis for comparison. nih.govnih.gov
¹³C NMR Spectroscopy: Similar to ¹H NMR, the ¹³C NMR spectrum provides information on the carbon framework of the ligand. The carbon atoms directly bonded to the coordinating nitrogen atoms experience the most significant shift upon complexation, typically moving downfield. The carbon of the CF₃ group will also be observable and can provide further structural information.
Table 1: Expected NMR Chemical Shift Changes for 4-Trifluoromethyl-2,2'-bi[1H-imidazole] upon Coordination to a Diamagnetic Metal Ion. This table is illustrative and based on general principles of coordination chemistry.
| Nucleus | Position on Ligand | Expected Chemical Shift (δ) Change | Rationale |
|---|---|---|---|
| ¹H | Protons near coordinating N-atoms | Downfield Shift (Δδ ≈ +0.5 to +1.5 ppm) | Deshielding by the metal center upon coordination. |
| ¹H | N-H proton | Significant downfield shift or disappearance (if deprotonated) | Involvement in hydrogen bonding or deprotonation upon complexation. |
| ¹³C | Carbons bonded to coordinating N-atoms | Downfield Shift (Δδ ≈ +5 to +15 ppm) | Change in electron density due to metal-ligand bond formation. |
| ¹⁹F | -CF₃ group | Shift (Upfield or Downfield) | Highly sensitive to changes in the electronic environment of the complex. The direction of the shift depends on the metal and co-ligands. |
Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopies are complementary techniques that probe the vibrational modes of a molecule. They are invaluable for identifying the coordination of the ligand and studying the metal-ligand bonds.
FT-IR Spectroscopy: In the FT-IR spectrum of a 4-Trifluoromethyl-2,2'-bi[1H-imidazole] complex, key diagnostic bands confirm ligand coordination. The C=N stretching vibrations of the imidazole rings, typically found in the 1500-1650 cm⁻¹ region, often shift to higher or lower frequencies upon complexation, indicating the involvement of the imine nitrogen in bonding. The strong C-F stretching vibrations associated with the CF₃ group (usually in the 1100-1300 cm⁻¹ range) can also be perturbed. Furthermore, new bands appearing in the far-infrared region (typically below 600 cm⁻¹) can often be assigned to the metal-nitrogen (ν(M-N)) stretching modes, providing direct evidence of the coordinate bond.
FT-Raman Spectroscopy: FT-Raman spectroscopy provides complementary information. While C-F stretches are often weak in Raman, the symmetric vibrations of the imidazole rings are typically strong and can be sensitive to coordination. The combination of both IR and Raman data allows for a more complete assignment of the vibrational modes of the complex.
Table 2: Key Vibrational Bands for the Characterization of 4-Trifluoromethyl-2,2'-bi[1H-imidazole] Metal Complexes. This table presents typical frequency ranges based on related imidazole complexes.
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Technique | Significance |
|---|---|---|---|
| N-H Stretch | 3100-3400 | FT-IR | Broadening or shifting indicates involvement in hydrogen bonding. |
| C=N Stretch (Imidazole Ring) | 1500-1650 | FT-IR, FT-Raman | Shifts upon coordination, indicating nitrogen bonding to the metal. |
| C-F Stretch (CF₃ Group) | 1100-1300 | FT-IR | Strong absorption; frequency and shape can be sensitive to the molecular environment. |
| M-N Stretch | 200-600 | FT-IR, FT-Raman | Direct evidence of the metal-ligand coordinate bond. |
These techniques probe the electronic transitions within the metal complex, providing information on its electronic structure, color, and photophysical properties.
UV-Vis Absorption Spectroscopy: Metal complexes of biimidazole ligands, particularly with d⁶ metals like Ruthenium(II) and Iron(II), exhibit characteristic absorption bands in the ultraviolet (UV) and visible regions.
Ligand-Centered (LC) Transitions: In the UV region (typically < 350 nm), strong absorption bands arise from π→π* transitions within the aromatic system of the 4-Trifluoromethyl-2,2'-bi[1H-imidazole] ligand.
Metal-to-Ligand Charge Transfer (MLCT) Transitions: In the visible region, these complexes often display intense bands corresponding to the transfer of an electron from a metal-based d-orbital to a ligand-based π* orbital (d→π). rsc.org These MLCT bands are responsible for the vibrant colors of many transition metal complexes and their positions are sensitive to the nature of the metal, its oxidation state, and the substituents on the ligand. nih.govrsc.org The electron-withdrawing CF₃ group is expected to lower the energy of the ligand's π orbitals, which would typically cause a blue-shift (shift to higher energy) in the MLCT absorption band compared to the unsubstituted 2,2'-biimidazole complex.
Luminescence Spectroscopy: Many Ru(II) polypyridyl and biimidazole complexes are luminescent at room temperature. nih.govnih.govresearchgate.netrsc.org Following excitation into their absorption bands (e.g., the MLCT band), these complexes can relax to an emissive excited state and release the energy as light (phosphorescence). The emission spectrum provides information about the energy of the lowest excited state. The luminescence can be quenched by interaction with other molecules, a property that is exploited in the development of chemical sensors. nih.gov The energy and lifetime of the emission are key parameters in applications such as photocatalysis and bio-imaging.
Mass spectrometry (MS) is a powerful tool for confirming the molecular weight and composition of newly synthesized complexes. Techniques like Electrospray Ionization (ESI-MS) are particularly well-suited for charged coordination compounds. The ESI-MS spectrum of a cationic complex, such as [M(CF₃-biim)₃]²⁺, would be expected to show a prominent peak corresponding to the molecular ion, often with characteristic isotopic distribution patterns that help confirm the identity of the metal. Fragmentation patterns observed in the mass spectrum can also provide structural information about the complex's stability and connectivity.
Computational and Theoretical Investigations of 4 Trifluoromethyl 2,2 Bi 1h Imidazole
Quantum Chemical Studies of Electronic Structure and Reactivity
Quantum chemical studies are fundamental to elucidating the intrinsic properties of 4-Trifluoromethyl-2,2'-bi[1H-imidazole] at the atomic level. These calculations can predict molecular geometry, orbital energies, and electron distribution, which are key determinants of the compound's stability and chemical behavior.
| Computational Method | Basis Set | Key Applications for Imidazole (B134444) Derivatives |
|---|---|---|
| Density Functional Theory (DFT) | B3LYP/6-31G(d,p) | Geometry optimization, electronic structure analysis, prediction of molecular properties. figshare.comresearchgate.net |
| Time-Dependent DFT (TD-DFT) | Various | Simulation of electronic absorption spectra. rsc.org |
The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of molecular stability; a smaller gap suggests higher reactivity. ntu.edu.iqaimspress.com For related trifluoromethyl-substituted benzimidazoles, the HOMO-LUMO gap has been shown to confirm high reactivity and the potential for charge transfer within the molecule. researchgate.net It is anticipated that the potent electron-withdrawing trifluoromethyl group in 4-Trifluoromethyl-2,2'-bi[1H-imidazole] would lower the energies of both the HOMO and LUMO, potentially narrowing the energy gap and thus influencing its reactivity. The distribution of HOMO and LUMO densities across the molecule can identify the most probable sites for electrophilic and nucleophilic attack. researchgate.netresearchgate.net
| Parameter | Significance | Expected Influence of Trifluoromethyl Group |
|---|---|---|
| HOMO Energy | Correlates with the ability to donate electrons. | Lowered energy, indicating reduced electron-donating ability. |
| LUMO Energy | Correlates with the ability to accept electrons. | Lowered energy, indicating enhanced electron-accepting ability. |
| HOMO-LUMO Gap | Indicates chemical reactivity and stability. nih.gov | Potentially narrowed, suggesting increased reactivity. researchgate.net |
Computational methods, particularly DFT and Time-Dependent DFT (TD-DFT), are instrumental in predicting the spectroscopic signatures of molecules. Theoretical calculations can simulate vibrational spectra (infrared and Raman) and electronic absorption spectra (UV-Visible). For instance, in the study of 2-(trifluoromethyl)benzimidazole, DFT calculations were used to simulate its vibrational and electronic spectra, providing valuable data for experimental comparison. researchgate.net Similarly, TD-DFT has been effectively used to analyze the theoretical absorption spectra of ruthenium complexes containing 2,2'-biimidazole (B1206591). rsc.org These computational predictions for 4-Trifluoromethyl-2,2'-bi[1H-imidazole] would be invaluable for interpreting experimental spectroscopic data and confirming the molecular structure.
Mechanistic Studies of Reactions Involving 4-Trifluoromethyl-2,2'-bi[1H-imidazole]
Computational chemistry plays a vital role in elucidating the mechanisms of chemical reactions. For reactions involving 4-Trifluoromethyl-2,2'-bi[1H-imidazole], theoretical studies can map out potential energy surfaces, identify transition states, and calculate activation energies. For example, a study on a facile detrifluoromethylation reaction of a related 4,4-bis(trifluoromethyl)-5-hydroxyimidazoline proposed a unique reaction mechanism supported by the isolation and trapping of hypothesized intermediates. nih.gov In another instance, the mechanism of a stepwise 1,3-dipolar cycloaddition reaction of 1H-imidazole 3-oxides with an electron-deficient alkene was explored, showcasing how computational approaches can detail reaction pathways. researchgate.net Such mechanistic insights are crucial for optimizing reaction conditions and designing novel synthetic routes.
Molecular Dynamics Simulations and Intermolecular Interactions
Molecular dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of molecules and their interactions with their environment over time. For 4-Trifluoromethyl-2,2'-bi[1H-imidazole], MD simulations can provide insights into its intermolecular interactions, such as hydrogen bonding and π-π stacking, which are critical in understanding its solid-state structure and its behavior in solution. MD simulations have been employed to study substituted benzimidazole (B57391) derivatives to understand their stability and interactions within biological systems. nih.govnih.govresearchgate.net These simulations can reveal how the molecule interacts with solvents or biological macromolecules, which is particularly relevant for applications in drug design and materials science. figshare.com
Applications in Chemical Science and Advanced Materials
Catalytic Applications Mediated by 4-Trifluoromethyl-2,2'-bi[1H-imidazole] Complexes
The bidentate chelating nature of 2,2'-biimidazole (B1206591) ligands makes them suitable for forming stable complexes with various transition metals, which are often explored for their catalytic activities. The introduction of a trifluoromethyl group can enhance the stability and catalytic performance of these complexes due to its strong electron-withdrawing properties. However, specific research on the catalytic applications of complexes derived from 4-Trifluoromethyl-2,2'-bi[1H-imidazole] is limited.
There is currently a lack of published research specifically investigating the use of 4-Trifluoromethyl-2,2'-bi[1H-imidazole] metal complexes in homogeneous catalysis. While other substituted biimidazole and imidazole-based ligands have been employed in various homogeneous catalytic reactions, dedicated studies on this particular compound are not found in the existing literature.
Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) are porous materials with potential applications in heterogeneous catalysis. Imidazole-based ligands are often used as building blocks for these frameworks. For instance, nitrogen-rich COFs incorporating imidazole (B134444) derivatives have been noted for their potential in CO2 capture. While the related compound 4-(Trifluoromethyl)-1H-imidazole is mentioned as a building block for COFs, there is no specific information available on the integration or application of 4-Trifluoromethyl-2,2'-bi[1H-imidazole] in the synthesis or catalytic use of MOFs or COFs.
The photocatalytic reduction of carbon dioxide is a significant area of research. Rhenium(I) pyridyl imidazole complexes have been studied for the photocatalytic reduction of CO2, demonstrating that the ligand structure plays a crucial role in the catalytic activity and product selectivity. rsc.orguky.eduresearchgate.net Additionally, imidazole-based Metal-Organic Frameworks (MOFs) have been explored as heterogeneous photocatalysts for visible-light-driven CO2 reduction. However, there are no specific studies available that utilize 4-Trifluoromethyl-2,2'-bi[1H-imidazole] or its metal complexes for photocatalytic processes like CO2 reduction.
Functional Materials Design Utilizing 4-Trifluoromethyl-2,2'-bi[1H-imidazole]
The unique electronic and structural properties of fluorinated biimidazole ligands suggest their potential utility in the design of advanced functional materials.
Imidazole derivatives have been widely investigated as components in both Dye-Sensitized Solar Cells (DSSCs) and Perovskite Solar Cells (PSCs). In DSSCs, imidazole-based compounds have been used as sensitizers. researchgate.netresearchgate.net In the realm of PSCs, a related compound, 4-(Trifluoromethyl)-1H-imidazole, has been successfully used as a passivation agent to reduce defects in perovskite films, leading to enhanced power conversion efficiency and stability. mdpi.comnih.gov This was achieved by introducing the additive into the perovskite precursor solution, which improved crystallinity and reduced non-radiative recombination. mdpi.comnih.gov Another related compound, 2-(trifluoromethyl)benzimidazole, has also been shown to improve the performance and stability of PSCs through defect passivation. Despite these promising results with similar molecules, there is no specific research documenting the use of 4-Trifluoromethyl-2,2'-bi[1H-imidazole] in either DSSCs or PSCs.
Table 1: Performance Enhancement of Perovskite Solar Cells with 4-(Trifluoromethyl)-1H-imidazole (THI) Additive mdpi.comnih.gov
| Additive Concentration (wt%) | Power Conversion Efficiency (PCE) (%) | Open-Circuit Voltage (VOC) (V) | Short-Circuit Current Density (JSC) (mA/cm²) | Fill Factor (FF) |
| 0 (Control) | 16.49 | - | - | - |
| 0.16 | 18.97 | - | - | - |
Imidazole derivatives are recognized for their excellent photoluminescence and electrochemical properties, making them valuable in the development of materials for Organic Light-Emitting Diodes (OLEDs). They have been utilized as electron transport materials, bipolar hosts, and fluorescent emitters. Phenanthroimidazole derivatives, for example, have been synthesized for use in deep-blue OLEDs. While the broader class of imidazole compounds shows significant promise in OLED applications, there is no specific literature available on the synthesis or application of 4-Trifluoromethyl-2,2'-bi[1H-imidazole] in this field.
Supramolecular Assemblies and Networks
The unique structural characteristics of 4-Trifluoromethyl-2,2'-bi[1H-imidazole], namely its robust bidentate chelating ability and the electronic influence of the trifluoromethyl group, make it a valuable ligand in the construction of supramolecular assemblies and networks. Imidazole and biimidazole derivatives are widely employed in the synthesis of coordination polymers and metal-organic frameworks (MOFs) due to their versatile coordination modes with various metal ions. mdpi.comnih.govchemicalbook.com These organized structures have potential applications in fields like chemical sensing, catalysis, and materials science. ontosight.aimdpi.com
The dual nitrogen sites of the biimidazole core can bridge metal centers, leading to the formation of one-, two-, or three-dimensional networks. mdpi.com The incorporation of the -CF3 group can modify the ligand's electronic properties, enhancing the stability and influencing the luminescent or catalytic properties of the resulting framework. ontosight.ai Imidazole-based ligands are known to facilitate the creation of porous MOF structures. researchgate.net For instance, coordination polymers based on imidazole derivatives and d¹⁰ metal centers have garnered significant interest for their potential use in photochemistry and electroluminescent displays. mdpi.com Research into cationic MOFs constructed from imidazole-containing ligands has demonstrated their utility in environmental applications, such as the removal of pollutants from water through anion exchange. rsc.org
Table 1: Examples of Imidazole-Based Supramolecular Structures
| Framework Type | Metal Ion(s) | Imidazole Ligand | Key Feature/Application | Reference |
|---|---|---|---|---|
| Coordination Polymer | Cd(II) | 2-(2,2'-bi-1H-imidazol-1-yl)acetate | Forms an infinite ladder structure with a 3D supramolecular architecture. nih.gov | nih.gov |
| Cationic MOF | Ag(I), Zn(II) | tris(4-(1H-imidazol-1-yl)phenyl)amine | Possesses free anions in channels, enabling anion-exchange properties for water treatment. rsc.org | rsc.org |
| Luminescent MOF | Zn(II) | 1,4-Bis((2-methyl-1H-imidazol-1-yl)methyl)benzene | Exhibits strong fluorescence, suitable for novel luminescent materials. mdpi.com | mdpi.com |
| Functionalized MOF | Hf(IV) | Imidazole-based ligand | Acts as a heterogeneous catalyst and a fluorometric sensor for pharmaceuticals. nih.gov | nih.gov |
Role as Advanced Synthetic Intermediates
4-Trifluoromethyl-2,2'-bi[1H-imidazole] serves as a highly valuable building block in organic synthesis, primarily due to the presence of the trifluoromethyl group and the reactive imidazole core. ontosight.aiossila.com Trifluoromethyl-containing heterocyclic compounds are crucial motifs in the development of modern agrochemicals and pharmaceuticals. nih.gov The introduction of a -CF3 group can significantly alter a molecule's physical and chemical properties, such as its metabolic stability, lipophilicity, and binding affinity to biological targets. ontosight.ainih.gov
The imidazole moiety itself is a versatile precursor. The nitrogen atoms can be readily alkylated, and the carbon atoms can be functionalized, allowing for the construction of more complex molecular architectures. ossila.comresearchgate.net As an intermediate, 4-Trifluoromethyl-2,2'-bi[1H-imidazole] provides a scaffold that combines the desirable electronic properties of the -CF3 group with the proven biological relevance and synthetic versatility of the imidazole ring system. nih.govnih.gov This makes it an attractive starting material for synthesizing novel compounds with potential applications in medicinal chemistry and materials science. ontosight.ai For example, trifluoromethyl-substituted imidazoles are precursors for compounds investigated for their antibacterial activities. ossila.com
Table 2: Synthetic Utility of Trifluoromethyl-Substituted Heterocycles
| Precursor Type | Synthetic Target | Key Transformation | Application Area | Reference |
|---|---|---|---|---|
| Trifluoromethyl-containing building blocks | Trifluoromethylpyridines (TFMPs) | Cyclocondensation reactions | Agrochemicals, Pharmaceuticals | nih.gov |
| 2-unsubstituted imidazole N-oxides | 2-CF3S-imidazoles | Sulfur transfer and electrophilic trifluoromethylation | Organic Synthesis | nih.gov |
| 1-benzyl-4-(trifluoromethyl)-imidazol-2-yl derivative | Furan-containing imidazole | Demethylation using D,L-methionine | Organic Synthesis | prepchem.com |
| 4-(Trifluoromethyl)-1H-imidazole | Coordinating Ligands | Core expansion and modification of the amine group | Covalent Organic Frameworks (COFs), APIs | ossila.com |
Exploration in Sensors and Molecular Probes
The imidazole scaffold is a prominent feature in the design of chemical sensors and molecular probes, and the inclusion of a trifluoromethyl group can further enhance these capabilities. rsc.org Imidazole derivatives are known for their ability to coordinate with a wide range of cations, anions, and neutral molecules, making them excellent recognition units for sensors. rsc.org The electron-rich nature of the imidazole ring system facilitates these interactions. rsc.org
Fluorescence-based sensing is a particularly active area of research for these compounds. mdpi.com Imidazole-based fluorescent probes have been developed for the detection of various species, including metal ions like Al³⁺ and Ce⁴⁺. researchgate.netresearchgate.net The sensing mechanism often involves a change in fluorescence intensity ("turn-on" or "turn-off") upon binding of the analyte. researchgate.netresearchgate.net Metal-organic frameworks (MOFs) constructed from imidazole-containing ligands are especially promising for sensing applications due to their high porosity, large surface area, and tunable optical properties. mdpi.comnih.gov An imidazole-functionalized Hf(IV)-based MOF, for example, has demonstrated the ability to act as a highly sensitive and selective "turn-off" fluorescent sensor for the anticancer drug raloxifene. nih.gov The trifluoromethyl group in 4-Trifluoromethyl-2,2'-bi[1H-imidazole] can fine-tune the electronic structure of the molecule, potentially leading to sensors with improved selectivity and sensitivity.
Table 3: Imidazole-Based Chemical Sensors and Probes
| Sensor/Probe | Target Analyte | Sensing Mechanism | Key Performance Metric | Reference |
|---|---|---|---|---|
| Imidazole-Schiff base (EBI) | Al³⁺ ions | Turn-on fluorescence upon coordination | Detection limit of 1.62 nM | researchgate.net |
| Imidazole-functionalized Hf(IV)-MOF | Raloxifene (anticancer drug) | Turn-off fluorescence | Detection limit of 9 nM | nih.gov |
| 2-(trimethoxyphenyl)benzo[d]imidazole (MBI) | Ce⁴⁺ ion | Turn-off fluorescence quenching | Selective detection | researchgate.net |
| Porphyrin-based nano-MOF | H₂S | Turn-on fluorescence via sequestration of Cu(II) | In-situ detection in living cells | mdpi.com |
Future Research Directions and Concluding Perspectives
Emerging Synthetic Strategies for Highly Functionalized Bi-imidazoles
The future synthesis of 4-Trifluoromethyl-2,2'-bi[1H-imidazole] and its derivatives will likely move beyond traditional multi-step cyclization methods towards more efficient and atom-economical strategies. Modern transition-metal-catalyzed C-H activation and cross-coupling reactions represent a promising frontier. rsc.orgacs.org These methods allow for the direct formation of C-C or C-N bonds on the imidazole (B134444) core, potentially enabling a one-pot synthesis from simpler, pre-functionalized imidazole precursors. rsc.orgresearchgate.net
Key emerging strategies include:
Direct C-H/C-H Cross-Coupling: A forward-thinking approach would involve the direct coupling of a 4-trifluoromethyl-1H-imidazole with an unprotected 1H-imidazole at the C2 position. This would eliminate the need for pre-halogenation or metalation of the starting materials, significantly streamlining the synthesis.
Nickel-Catalyzed C-H Arylation: Building on established protocols for imidazoles, nickel-based catalytic systems could be developed to couple halo-imidazoles with trifluoromethyl-imidazoles, offering a cost-effective alternative to palladium catalysts. rsc.org
Microwave-Assisted Synthesis: The application of microwave irradiation can dramatically reduce reaction times and improve yields for the synthesis of functionalized imidazoles, a technique that could be adapted for bi-imidazole construction. researchgate.net
These advanced synthetic routes would not only improve the efficiency of obtaining the target molecule but also facilitate the creation of a diverse library of highly functionalized bi-imidazoles with tailored electronic and steric properties.
| Synthetic Strategy | Potential Advantages | Relevant Precursors |
| Direct C-H/C-H Cross-Coupling | High atom economy, reduced waste, fewer synthetic steps | 4-(trifluoromethyl)-1H-imidazole, 1H-imidazole |
| Ni-Catalyzed Arylation | Cost-effective, tolerates various functional groups | 2-chloro-4-(trifluoromethyl)-1H-imidazole, Imidazole derivatives |
| Pd-Catalyzed Coupling | High yields, well-established methodology | 2-iodo-benzo[d]imidazole, (benzo)imidazole anion researchgate.net |
| Microwave-Assisted Cyclization | Rapid reaction times, improved yields, enhanced safety | Trifluoromethylated carbonyls, ammonia (B1221849), glyoxals researchgate.net |
Development of Novel Metal-Ligand Architectures for Enhanced Performance
The 2,2'-biimidazole (B1206591) ligand is renowned for its versatility in constructing complex metal-ligand architectures, from discrete mononuclear complexes to intricate metal-organic frameworks (MOFs). researchgate.netnih.gov The strong electron-withdrawing nature of the trifluoromethyl group in 4-Trifluoromethyl-2,2'-bi[1H-imidazole] is expected to significantly modulate the properties of the resulting metal complexes.
Future research should focus on:
Tuning Spin-Crossover (SCO) Properties: The ligand field strength is a critical parameter in designing iron(II) SCO materials, which can switch between high-spin and low-spin states. nih.govaps.org The -CF3 group will lower the ligand's pKa and alter its donor strength. This allows for fine-tuning of the ligand field to achieve SCO behavior at specific temperatures, potentially with wide thermal hysteresis, making them suitable for molecular switches and memory devices. nih.govnih.gov
'Complex-as-Ligand' Strategies: Deprotonated metal complexes of bi-imidazole can act as sophisticated building blocks ('complexes-as-ligands') for constructing polynuclear assemblies. nih.govrsc.org Using a trifluoromethyl-functionalized version as the primary complex could introduce unique redox or photophysical properties into the final supramolecular architecture.
Fluorinated MOFs: Incorporating this ligand into MOFs can lead to materials with modified pore environments and enhanced stability. The fluorinated channels could exhibit selective gas sorption or serve as catalytic nanoreactors with unique substrate affinities. nih.gov The presence of the -CF3 group can improve the chemical stability and lipophilicity of drug candidates, a principle that can be extended to material stability. nih.gov
Advanced Spectroscopic and In Situ Characterization Techniques
A deep understanding of the structure-property relationships in complexes of 4-Trifluoromethyl-2,2'-bi[1H-imidazole] requires the application of advanced characterization techniques beyond routine spectroscopy.
Future investigations should employ:
Photomagnetic and Time-Resolved Spectroscopy: For materials exhibiting SCO or photo-induced phenomena, techniques like Light-Induced Excited-State Spin Trapping (LIESST) are crucial. nih.gov Time-resolved optical and X-ray absorption spectroscopy can probe the ultrafast dynamics of spin-state switching, providing critical insights into the mechanism of these molecular transitions.
In Situ X-ray Diffraction and Spectroscopy: Monitoring changes in the crystal and electronic structure of these materials under operational conditions (e.g., varying temperature, pressure, or upon gas adsorption) is key to understanding their function. Variable-temperature single-crystal X-ray diffraction can directly observe the structural changes accompanying a spin transition. nih.gov
Advanced NMR Techniques: Solid-state NMR and specialized solution NMR techniques can provide detailed information on the local environment of the metal center and the ligand, even in paramagnetic systems or complex supramolecular structures.
These advanced methods will be instrumental in correlating the subtle structural and electronic changes induced by the trifluoromethyl group with the macroscopic properties of the resulting materials.
Integrated Computational-Experimental Approaches for Predictive Design
The synergy between computational modeling and experimental synthesis is a powerful paradigm for accelerating materials discovery. For 4-Trifluoromethyl-2,2'-bi[1H-imidazole] and its complexes, this integrated approach can guide the rational design of materials with targeted functionalities.
Future directions in this area include:
DFT and TD-DFT Calculations: Density Functional Theory (DFT) can be used to predict the geometric and electronic structures, ligand field strength, and redox potentials of new metal complexes. rsc.orgrsc.org This allows for the in silico screening of potential SCO candidates or catalysts before their synthesis. nih.gov Time-Dependent DFT (TD-DFT) is invaluable for understanding and predicting the absorption spectra and photophysical properties of ruthenium and other transition metal complexes for applications in lighting or solar energy. rsc.org
Computational MOF Design: Computational methods are increasingly used to design and predict the properties of novel MOFs before their painstaking synthesis. nih.govnih.govacs.org Researchers can model the assembly of MOFs from trifluoromethyl-bi-imidazole linkers and various metal nodes to predict pore sizes, gas uptake capabilities, and potential as catalytic hosts.
Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of these complexes, their interactions with solvent molecules or guest species within a MOF, and the mechanical properties of the resulting materials. nih.gov
This predictive power will minimize trial-and-error synthesis and enable a more focused, hypothesis-driven approach to developing high-performance materials.
| Computational Method | Predicted Properties | Application Area |
| Density Functional Theory (DFT) | Electronic structure, ligand field strength, reaction energies | Spin-crossover materials, Catalysis nih.govrsc.org |
| Time-Dependent DFT (TD-DFT) | UV-Vis absorption spectra, excited state properties | Photochemistry, Solar cells rsc.org |
| Molecular Dynamics (MD) | Host-guest interactions, structural stability, diffusion | MOFs, Sensors, Drug delivery nih.gov |
Broadening Applications in Sustainable Chemistry and Energy Technologies
The unique electronic properties conferred by the trifluoromethyl group make 4-Trifluoromethyl-2,2'-bi[1H-imidazole] a compelling ligand for applications in green chemistry and energy conversion.
Promising areas for future exploration are:
Catalysis for Green Synthesis: Bi-imidazole and bis-imidazole metal complexes have shown significant catalytic activity. Ruthenium complexes are effective for producing hydrogen from formic acid, a key process in hydrogen storage. acs.org Copper complexes supported on recoverable magnetic nanoparticles serve as excellent green catalysts for organic synthesis in aqueous media. rsc.org The electron-withdrawing -CF3 group can enhance the catalytic activity and stability of the metal center in oxidation or coupling reactions.
CO2 Reduction and Solar Fuels: Ruthenium polypyridyl complexes are classic photosensitizers for the reduction of CO2. A complex of Ru(II) with 4-Trifluoromethyl-2,2'-bi[1H-imidazole] could exhibit favorable redox potentials and photostability for use in solar fuel generation schemes. acs.org The trifluoromethyl groups can make the reduction potentials of the catalyst more positive, which is beneficial for hydride transfer processes relevant to CO2 reduction. acs.org
Dye-Sensitized Solar Cells (DSSCs): The development of efficient and sustainable solar cells is a major global challenge. unito.it Metal complexes, particularly of ruthenium, are central to DSSCs. The electronic tuning provided by the trifluoromethyl group could be used to optimize the absorption spectrum and electron transfer dynamics of the dye, leading to higher power conversion efficiencies.
By exploring these avenues, research into 4-Trifluoromethyl-2,2'-bi[1H-imidazole] can contribute significantly to the development of technologies that address critical challenges in chemical synthesis and renewable energy.
Q & A
Q. What statistical methods are appropriate for analyzing structure-activity relationships in imidazole derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
